molecular formula C9H15ClN2O2S B1520896 N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride CAS No. 1170616-25-7

N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B1520896
CAS No.: 1170616-25-7
M. Wt: 250.75 g/mol
InChI Key: YSCSEVRAYYFTRW-UHFFFAOYSA-N
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Description

N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the CAS Number: 1170616-25-7 . It has a molecular weight of 250.75 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Analytical Applications

One significant application of related methanesulfonamide compounds is in analytical chemistry. For example, methanesulfonic acid derivatives have been used in developing a colorimetric assay for lipid peroxidation. These derivatives react under specific conditions to yield a chromophore with intense maximal absorbance, which is applicable in quantifying malondialdehyde (MDA) and 4-hydroxyalkenals as markers of lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).

Biochemical Synthesis

In biochemical synthesis, methanesulfonamide derivatives have been utilized as intermediates. For instance, the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide has been achieved, producing potential chiral intermediates for synthesizing beta-receptor antagonists like d-sotalol (Patel et al., 1993).

Protein Analysis

Methanesulfonic acid containing 3-(2-aminoethyl)indole, akin in functionality to the queried compound, has been employed in protein hydrolysis, providing a method for the precise amino acid composition analysis of proteins and peptides from a single hydrolysate (Simpson et al., 1976).

Chemical Synthesis and Material Science

Sulfomethylation of polyazamacrocycles using methanesulfonate derivatives opens new routes for synthesizing mixed-side-chain macrocyclic chelates, applicable in material science and drug delivery systems. This methodology highlights the versatility of methanesulfonamides in chemical synthesis, providing a pathway to complex molecular architectures (van Westrenen & Sherry, 1992).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-[3-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCSEVRAYYFTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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